

Guvacine Hydrobromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Guvacine hydrobromide*

Cat. No.: *B1252518*

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacine hydrobromide is a naturally occurring pyridine alkaloid derived from the nut of the Areca catechu palm. It is a potent and selective inhibitor of gamma-aminobutyric acid (GABA) uptake, primarily targeting the GABA transporter 1 (GAT-1). This technical guide provides a comprehensive overview of **Guvacine hydrobromide**, including its chemical properties, mechanism of action, and detailed experimental protocols for its study. The information is intended to support researchers and professionals in the fields of neuroscience and drug development in their exploration of GABAergic system modulation.

Chemical and Physical Properties

Guvacine hydrobromide is the hydrobromide salt of Guvacine. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	6027-92-5	[1]
Molecular Formula	C ₆ H ₁₀ BrNO ₂	[1]
Molecular Weight	208.05 g/mol	[1]
Appearance	Powder	
Solubility	Soluble in water. Almost insoluble in 100% alcohol, ether, chloroform, and benzene.	[2] [3]
Storage	2 years at -20°C (Powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO.	[1]

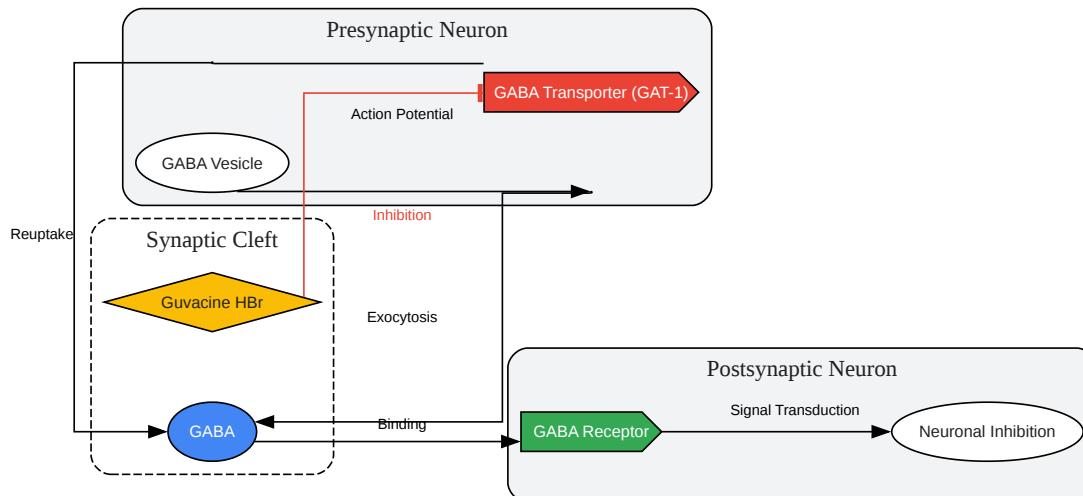
Mechanism of Action

Guvacine hydrobromide's primary mechanism of action is the competitive inhibition of GABA transporters (GATs). By blocking these transporters, which are located on presynaptic neurons and glial cells, **Guvacine hydrobromide** increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission. This mechanism is crucial for regulating neuronal excitability throughout the central nervous system. Experimental evidence indicates that Guvacine has no significant affinity for postsynaptic GABA receptors.[\[2\]](#)[\[3\]](#)[\[4\]](#)

The inhibitory activity of **Guvacine hydrobromide** has been quantified against several rat GABA transporter subtypes, as detailed in the table below.

Target	IC ₅₀ (μM)
rat GAT-1	39
rat GAT-2	58
rat GAT-3	378

Data sourced from DC Chemicals.[\[5\]](#)



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Mechanism of **Guvacine Hydrobromide** Action

Experimental Protocols

[³H]GABA Uptake Inhibition Assay in HEK-293 Cells

This protocol outlines a method to determine the inhibitory potency of **Guvacine hydrobromide** on GABA transporters expressed in a cellular context.

Objective: To measure the IC₅₀ value of **Guvacine hydrobromide** for the inhibition of [³H]GABA uptake in Human Embryonic Kidney (HEK-293) cells stably expressing a specific GABA transporter subtype (e.g., GAT-1).

Materials:

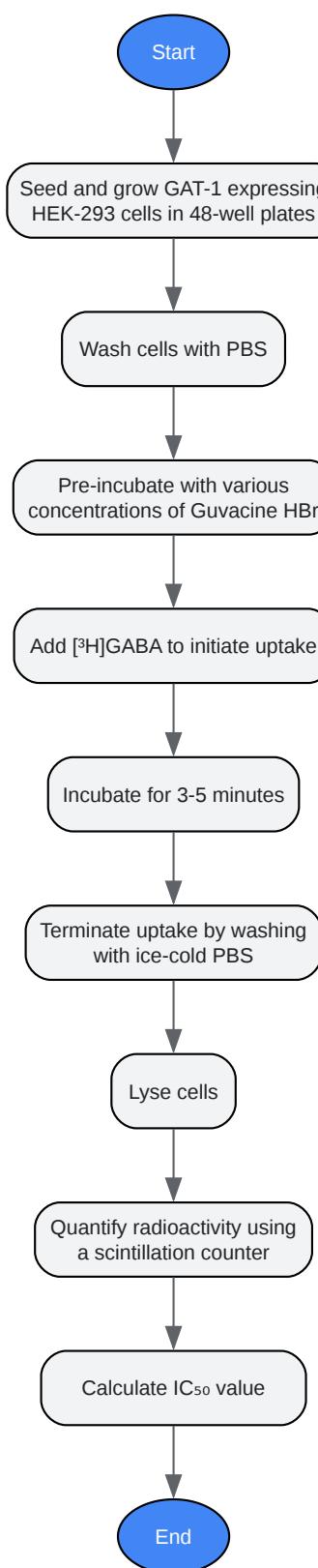
- HEK-293 cells stably transfected with the GABA transporter of interest
- Cell culture medium (e.g., DMEM with 10% FBS)

- Phosphate-Buffered Saline (PBS)
- [³H]GABA (radioligand)
- Unlabeled GABA
- **Guvacine hydrobromide**
- Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
- Scintillation fluid
- Scintillation counter
- 48-well cell culture plates

Procedure:

- Cell Culture: Seed the stably transfected HEK-293 cells in 48-well plates and grow to approximately 80-90% confluence.
- Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed PBS.
- Pre-incubation: Add assay buffer containing various concentrations of **Guvacine hydrobromide** to the wells. For control wells, add buffer without the inhibitor. Incubate for a specified period (e.g., 10-20 minutes) at room temperature.
- Uptake Initiation: Initiate GABA uptake by adding a solution of [³H]GABA (at a concentration near its K_m for the transporter) to each well.
- Incubation: Incubate for a short period (e.g., 3-5 minutes) at room temperature to allow for GABA uptake.
- Uptake Termination: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold PBS to remove extracellular [³H]GABA.

- Cell Lysis and Scintillation Counting: Lyse the cells in each well and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the amount of [³H]GABA taken up by the cells using a scintillation counter.
- Data Analysis: Determine the percentage of inhibition for each concentration of **Guvacine hydrobromide** relative to the control. Plot the percent inhibition against the logarithm of the **Guvacine hydrobromide** concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

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